Cas no 82949-05-1 ((2-Methyl-1H-imidazol-1-yl)acetonitrile)

(2-Methyl-1H-imidazol-1-yl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-Methyl-1H-imidazol-1-yl)acetonitrile
- (2-Methyl-1H-imidazol-1-yl)acetonitrile
- 1H-Imidazole-1-acetonitrile, 2-methyl-
- 1H-Imidazole-1-acetonitrile,2-methyl-(9CI)
- CS-0326329
- 82949-05-1
- DTXSID90597439
- 2-(2-methylimidazol-1-yl)acetonitrile
- AKOS000175645
- MFCD09932057
- BS-36189
- SCHEMBL1956056
-
- MDL: MFCD09932057
- Inchi: InChI=1S/C6H7N3/c1-6-8-3-5-9(6)4-2-7/h3,5H,4H2,1H3
- InChI Key: NWZKSTUZKJCCMK-UHFFFAOYSA-N
- SMILES: CC1=NC=CN1CC#N
Computed Properties
- Exact Mass: 121.063997236g/mol
- Monoisotopic Mass: 121.063997236g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 135
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 306.0±25.0 °C at 760 mmHg
- Flash Point: 138.9±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
(2-Methyl-1H-imidazol-1-yl)acetonitrile Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-Methyl-1H-imidazol-1-yl)acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM115498-5g |
(2-methyl-1H-imidazol-1-yl)acetonitrile |
82949-05-1 | 95% | 5g |
$*** | 2023-05-29 | |
TRC | M321263-500mg |
(2-Methyl-1H-imidazol-1-yl)acetonitrile |
82949-05-1 | 500mg |
$ 115.00 | 2022-06-02 | ||
TRC | M321263-100mg |
(2-Methyl-1H-imidazol-1-yl)acetonitrile |
82949-05-1 | 100mg |
$ 65.00 | 2022-06-02 | ||
A2B Chem LLC | AC52111-5g |
2-(2-Methyl-1H-imidazol-1-yl)acetonitrile |
82949-05-1 | 95% | 5g |
$212.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396999-5g |
2-(2-Methyl-1H-imidazol-1-yl)acetonitrile |
82949-05-1 | 95+% | 5g |
¥3729.00 | 2024-07-28 | |
eNovation Chemicals LLC | Y1257122-5g |
1H-Imidazole-1-acetonitrile, 2-methyl- |
82949-05-1 | 95% | 5g |
$315 | 2025-02-28 | |
eNovation Chemicals LLC | Y1257122-5g |
1H-Imidazole-1-acetonitrile, 2-methyl- |
82949-05-1 | 95% | 5g |
$315 | 2025-02-27 | |
eNovation Chemicals LLC | Y1257122-5g |
1H-Imidazole-1-acetonitrile, 2-methyl- |
82949-05-1 | 95% | 5g |
$315 | 2024-06-07 | |
abcr | AB266853-1 g |
(2-Methyl-1H-imidazol-1-yl)acetonitrile, 95%; . |
82949-05-1 | 95% | 1g |
€128.10 | 2023-04-26 | |
abcr | AB266853-5 g |
(2-Methyl-1H-imidazol-1-yl)acetonitrile, 95%; . |
82949-05-1 | 95% | 5g |
€365.50 | 2023-04-26 |
(2-Methyl-1H-imidazol-1-yl)acetonitrile Related Literature
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
Additional information on (2-Methyl-1H-imidazol-1-yl)acetonitrile
Introduction to (2-Methyl-1H-imidazol-1-yl)acetonitrile (CAS No. 82949-05-1)
(2-Methyl-1H-imidazol-1-yl)acetonitrile, identified by its CAS number 82949-05-1, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic nitrile derivative has garnered attention due to its versatile applications in the development of novel therapeutic agents and advanced materials. The compound's unique structural features, encompassing a methyl-substituted imidazole ring coupled with an acetonitrile moiety, make it a valuable intermediate in synthetic chemistry.
The imidazole core of (2-Methyl-1H-imidazol-1-yl)acetonitrile is a well-known pharmacophore, frequently incorporated into molecules targeting various biological pathways. Recent studies have highlighted its potential in the design of inhibitors for enzymes such as kinases and phosphodiesterases, which are pivotal in regulating cellular processes. The presence of the acetonitrile group enhances the compound's reactivity, facilitating further functionalization through nucleophilic addition and condensation reactions.
In the context of pharmaceutical innovation, (2-Methyl-1H-imidazol-1-yl)acetonitrile has been explored as a precursor in the synthesis of small-molecule drugs. Its ability to undergo selective modifications allows researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of candidate compounds. For instance, derivatives of this molecule have shown promise in preclinical trials as modulators of immune responses, suggesting its utility in treating inflammatory disorders.
The compound's role extends beyond drug development into materials science. Its structural motifs are employed in the design of organic semiconductors and ligands for metal-organic frameworks (MOFs). These materials are increasingly relevant in applications ranging from catalysis to gas storage, underscoring the broad utility of (2-Methyl-1H-imidazol-1-yl)acetonitrile.
Recent advancements in computational chemistry have further illuminated the reactivity patterns of this compound. Molecular modeling studies indicate that the methyl-substituted imidazole ring influences electron density distribution, making specific positions more susceptible to electrophilic or nucleophilic attack. This insight has guided synthetic strategies aimed at optimizing yield and purity during large-scale production.
The synthesis of (2-Methyl-1H-imidazol-1-yl)acetonitrile typically involves multi-step organic transformations, starting from commercially available precursors such as 2-methylimidazole and cyanide sources. Catalytic methods have been refined to improve efficiency, reducing waste and energy consumption. These green chemistry approaches align with the growing emphasis on sustainable practices within the chemical industry.
In conclusion, (2-Methyl-1H-imidazol-1-yl)acetonitrile (CAS No. 82949-05-1) represents a cornerstone in modern chemical research. Its multifaceted applications span pharmaceuticals, materials science, and catalysis, driven by its adaptable structure and reactivity. As scientific understanding evolves, this compound is poised to remain at the forefront of innovation, contributing to breakthroughs that enhance both human health and technological progress.
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